![molecular formula C15H14O3 B14634829 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one CAS No. 53444-97-6](/img/structure/B14634829.png)
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is an organic compound with a complex polycyclic structure It is characterized by the presence of methoxy groups at the 5 and 7 positions and a ketone group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The cyclization to form the cyclopenta[a]naphthalene core can be facilitated by using strong acids or Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
化学反応の分析
Types of Reactions
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ketone groups allows for interactions through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence various cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 1,2-Dihydrocyclopenta[b]naphthalen-3-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-one
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Uniqueness
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is unique due to the specific positioning of its methoxy groups and the presence of a ketone group These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs
特性
CAS番号 |
53444-97-6 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
5,7-dimethoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C15H14O3/c1-17-9-3-4-11-10-5-6-14(16)12(10)8-15(18-2)13(11)7-9/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
XUHHJADVFLKRMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C3C(=C2C=C1)CCC3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


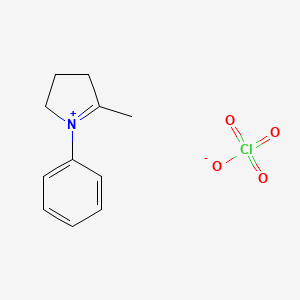
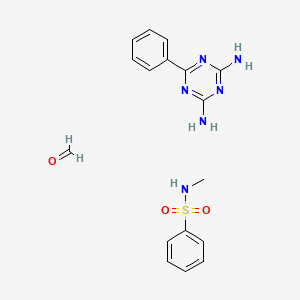
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
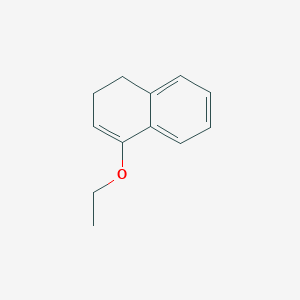
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
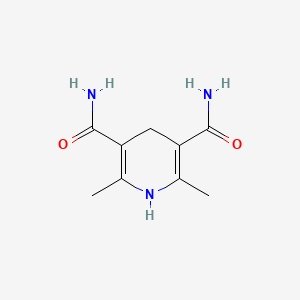
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
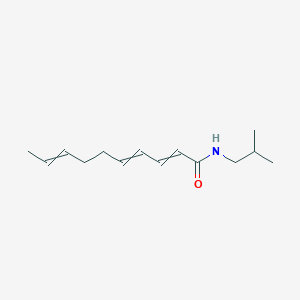
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
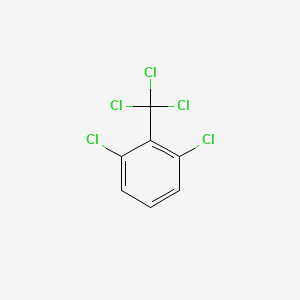
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
